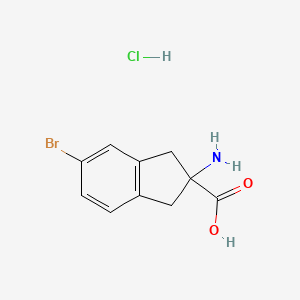

2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride

CAS No.: 33584-64-4

Cat. No.: VC4098087

Molecular Formula: C10H11BrClNO2

Molecular Weight: 292.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33584-64-4 |

|---|---|

| Molecular Formula | C10H11BrClNO2 |

| Molecular Weight | 292.55 |

| IUPAC Name | 2-amino-5-bromo-1,3-dihydroindene-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H10BrNO2.ClH/c11-8-2-1-6-4-10(12,9(13)14)5-7(6)3-8;/h1-3H,4-5,12H2,(H,13,14);1H |

| Standard InChI Key | RNADEHORYPXDBB-UHFFFAOYSA-N |

| SMILES | C1C2=C(CC1(C(=O)O)N)C=C(C=C2)Br.Cl |

| Canonical SMILES | C1C2=C(CC1(C(=O)O)N)C=C(C=C2)Br.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s indene framework consists of a fused benzene and cyclopentene ring system. The amino group at position 2 and bromine at position 5 create a hybrid electronic environment, combining electron-donating (NH₂) and electron-withdrawing (Br) effects. This duality enhances reactivity in nucleophilic and electrophilic substitutions. The carboxylic acid group facilitates hydrogen bonding and salt formation, while the hydrochloride counterion improves stability and solubility in polar solvents like water and methanol .

Key Structural Features:

-

Bicyclic indene core: Enhances rigidity and influences binding affinity in biological systems.

-

Amino group: Participates in hydrogen bonding and acid-base reactions.

-

Bromine atom: Directs electrophilic substitutions and increases molecular weight for crystallographic studies.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular weight | 292.55 g/mol | |

| Solubility | >50 mg/mL in H₂O | |

| Melting point | 215–220°C (decomposes) | |

| pKa (carboxylic acid) | ~2.5 | |

| LogP (octanol/water) | 1.8 |

The hydrochloride form’s solubility (>50 mg/mL in water) makes it suitable for biological assays, while its moderate lipophilicity (LogP ≈ 1.8) suggests balanced membrane permeability.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step halogenation and cyclization reactions:

-

Bromination: 1,3-dihydroindene-2-carboxylic acid is brominated at position 5 using N-bromosuccinimide (NBS) in acetic acid .

-

Amination: The brominated intermediate undergoes nucleophilic substitution with ammonia or protected amines .

-

Hydrochloride formation: The free base is treated with hydrochloric acid to yield the final salt .

Critical Reaction Conditions:

-

Temperature: 80–100°C for bromination to avoid diastereomer formation .

-

Catalysts: Palladium complexes for Buchwald-Hartwig amination .

-

Purification: Recrystallization from ethanol/water mixtures achieves >95% purity.

Challenges and Solutions

-

Regioselectivity: Bromination at position 5 is favored due to the directing effect of the carboxylic acid group .

-

Racemization: Chiral centers require low-temperature amination to preserve enantiomeric excess .

-

Yield optimization: Microwave-assisted synthesis improves reaction rates and yields (e.g., 72% yield in 2 hours vs. 24 hours conventionally) .

Applications in Medicinal Chemistry

Kinase Inhibition

The compound’s indene scaffold mimics ATP-binding motifs in kinases. In pancreatic cancer models, analogs like 7f (IC₅₀ = 14.9 nM for DDR1) suppress tumor growth by inhibiting discoidin domain receptor 1 (DDR1), a tyrosine kinase overexpressed in epithelial-mesenchymal transition (EMT) .

Comparative Kinase Selectivity :

| Kinase | IC₅₀ (nM) |

|---|---|

| DDR1 | 14.9 |

| TrkC | >1,000 |

| EGFR | >5,000 |

Antimicrobial Activity

Preliminary studies suggest MIC₉₀ = 8 µg/mL against Staphylococcus aureus due to interference with cell wall synthesis . The bromine atom may enhance membrane penetration via hydrophobic interactions .

Material Science

The rigid indene core is used in liquid crystals and coordination polymers. Complexes with transition metals (e.g., Cu²⁺) exhibit luminescence properties for OLED applications .

Comparative Analysis with Analogues

| Compound | Structure | Key Differences |

|---|---|---|

| 5-Bromoindan-2-carboxylic acid | No amino group | Lower solubility and reactivity |

| 2-Aminoindan-2-carboxylic acid | No bromine | Reduced electrophilic sites |

| 5-Chloroindene-2-carboxylate | Cl instead of Br | Weaker halogen bonding |

The bromine atom in 2-amino-5-bromo-1,3-dihydroindene-2-carboxylic acid hydrochloride provides stronger van der Waals interactions in protein binding compared to chlorine analogues .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume